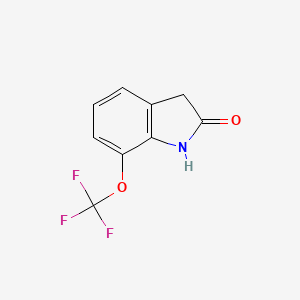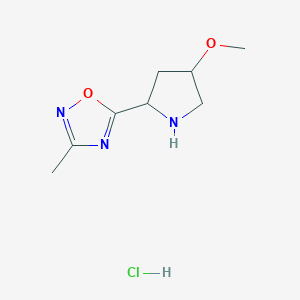
7-(Trifluoromethoxy)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethoxy)indolin-2-one is an organic compound belonging to the class of indolines. Indolines are characterized by an indole moiety, which consists of a pyrrolidine ring fused to a benzene ring to form 2,3-dihydroindole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)indolin-2-one typically involves the introduction of a trifluoromethoxy group to the indolin-2-one core. One common method is the reaction of indolin-2-one with trifluoromethoxy-containing reagents under specific conditions. For instance, the use of trifluoromethoxybenzene in the presence of a strong base can facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethoxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindolin-2-one derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Applications De Recherche Scientifique
7-(Trifluoromethoxy)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with various biological activities.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biological processes. For example, its derivatives have been shown to interact with protein kinases, affecting cell signaling pathways and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Indolin-2-one: A closely related compound with similar structural features but lacking the trifluoromethoxy group.
5-(Trifluoromethoxy)indolin-2-one: Another derivative with the trifluoromethoxy group at a different position on the indolin-2-one core.
Uniqueness: 7-(Trifluoromethoxy)indolin-2-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activities. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6F3NO2 |
|---|---|
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
7-(trifluoromethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-3-1-2-5-4-7(14)13-8(5)6/h1-3H,4H2,(H,13,14) |
Clé InChI |
IJFPXNWBANVDDU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)OC(F)(F)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)



![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)

![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)

![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)


![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
